molecular formula C9H11NO4 B2967190 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid CAS No. 1782291-86-4

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2967190
CAS No.: 1782291-86-4
M. Wt: 197.19
InChI Key: TZGYCQCUICESQH-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes an oxan-4-yl group attached to a 1,2-oxazole ring with a carboxylic acid functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions or coupling reactions with appropriate precursors.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can be performed on the oxazole ring to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various functionalized oxazoles.

Scientific Research Applications

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The oxazole ring and carboxylic acid group play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-(Oxan-4-yl)-1H-indole: This compound shares the oxan-4-yl group but has a different heterocyclic structure.

  • 5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole: Another compound with the oxan-4-yl group, but with a tetrazole ring instead of an oxazole ring.

Uniqueness: 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid is unique due to its combination of the oxan-4-yl group and the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-8(14-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGYCQCUICESQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782291-86-4
Record name 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid
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